2,6-Dimorpholino-9H-purine
Description
2,6-Dimorpholino-9H-purine is a synthetic purine derivative characterized by morpholino substituents at the 2- and 6-positions of the purine core. Morpholino groups (C₄H₈NO) are six-membered heterocyclic rings containing oxygen and nitrogen, conferring unique electronic and steric properties.
Properties
CAS No. |
7494-71-5 |
|---|---|
Molecular Formula |
C13H18N6O2 |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
4-(2-morpholin-4-yl-7H-purin-6-yl)morpholine |
InChI |
InChI=1S/C13H18N6O2/c1-5-20-6-2-18(1)12-10-11(15-9-14-10)16-13(17-12)19-3-7-21-8-4-19/h9H,1-8H2,(H,14,15,16,17) |
InChI Key |
QOMAEQWURQWFMP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2NC=N3)N4CCOCC4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Purine Derivatives
Key structural analogs include chloro-, aryl-, and ribofuranosyl-substituted purines. The substituents at the 2-, 6-, and 9-positions critically influence reactivity, solubility, and biological activity. Below is a comparative analysis:
Stability and Reactivity
- Thermal Stability: Aryl and ribofuranosyl derivatives (8a/b) require protective groups (e.g., tert-butyldimethylsilyl) to prevent degradation during synthesis . Morpholino groups are less labile than acetylated sugars, suggesting better stability under physiological conditions.
- Reactivity in Metal Complexation: 9-Deazapurine forms stable copper complexes, whereas morpholino-substituted purines may exhibit different coordination behaviors due to competing nitrogen lone pairs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
